molecular formula C10H15NO B15296651 2-(5-Methoxy-2-methylphenyl)ethan-1-amine CAS No. 500587-72-4

2-(5-Methoxy-2-methylphenyl)ethan-1-amine

Cat. No.: B15296651
CAS No.: 500587-72-4
M. Wt: 165.23 g/mol
InChI Key: MHIPDDWHFPOQJW-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methoxy-2-methylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-methylphenyl)ethan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to act as a partial agonist at serotonin receptors, modulating the release of serotonin in the brain. This interaction can lead to various physiological effects, including altered mood and perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-2-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

CAS No.

500587-72-4

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(5-methoxy-2-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-8-3-4-10(12-2)7-9(8)5-6-11/h3-4,7H,5-6,11H2,1-2H3

InChI Key

MHIPDDWHFPOQJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)CCN

Origin of Product

United States

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